1-Bromo-5-nitropentane

Description

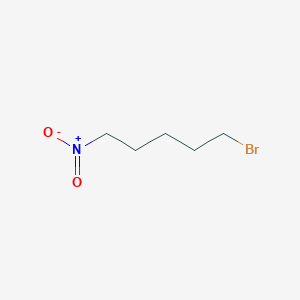

1-Bromo-5-nitropentane (C₅H₁₀BrNO₂) is a halogenated nitroalkane featuring a bromine atom at the first carbon and a nitro group (-NO₂) at the fifth carbon of a pentane chain. This compound is structurally characterized by the presence of two electron-withdrawing groups (EWGs), which significantly influence its reactivity and stability.

The nitro group’s electron-withdrawing nature may also facilitate reactions like elimination or aromatic nitration when used in multi-step syntheses.

Properties

IUPAC Name |

1-bromo-5-nitropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c6-4-2-1-3-5-7(8)9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYIAICEJMLNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[N+](=O)[O-])CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-nitropentane can be synthesized through a multi-step process involving the bromination and nitration of pentane. The typical synthetic route includes:

Bromination: Pentane is first brominated using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst. This step introduces a bromine atom at the terminal carbon of the pentane chain, forming 1-bromopentane.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). This step introduces a nitro group at the fifth carbon of the pentane chain, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: These reactors allow for the continuous bromination and nitration of pentane, ensuring consistent product quality and yield.

Purification: The crude product is purified using techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

1-Bromo-5-nitropentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-), leading to the formation of different substituted nitropentanes.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

Oxidation Reactions: The nitro group can also undergo oxidation to form nitroalkenes or nitroalkanes with higher oxidation states.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Substitution: Hydroxypentane, cyanopentane, or aminopentane derivatives.

Reduction: 1-Bromo-5-aminopentane.

Oxidation: Nitroalkenes or higher nitroalkanes.

Scientific Research Applications

1-Bromo-5-nitropentane has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies involving the interaction of nitroalkanes with biological systems, particularly in understanding the metabolism and toxicity of nitro compounds.

Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industrial Applications: It is used in the production of specialty chemicals, including solvents, plasticizers, and explosives.

Mechanism of Action

The mechanism of action of 1-Bromo-5-nitropentane involves its interaction with various molecular targets and pathways:

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and products.

Reduction and Oxidation: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Biological Interactions: In biological systems, the compound may interact with enzymes and proteins, affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

Reactivity

- This compound vs.

- This compound vs. 1-Bromo-5-chloropentane: The nitro group (-NO₂) is a stronger EWG than chlorine, making this compound more reactive in substitution reactions. However, 1-Bromo-5-chloropentane’s dual halogen structure allows sequential substitution, enabling diverse synthetic pathways .

Functional Group Influence

- Nitro vs. Amine (5-Bromo-1-pentanamine) : The nitro group in this compound deactivates the carbon chain, whereas the amine group in 5-Bromo-1-pentanamine acts as a nucleophile, enabling participation in condensation or coupling reactions .

- Nitro vs. Alkene (5-Bromo-1-pentene) : The alkene in 5-Bromo-1-pentene facilitates addition reactions (e.g., hydrohalogenation), while the nitro group in this compound directs electrophilic aromatic substitution in aromatic systems .

Biological Activity

1-Bromo-5-nitropentane is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom and a nitro group attached to a pentane backbone, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound has the molecular formula C5H10BrN2O2 and a molecular weight of approximately 201.05 g/mol. The presence of both bromine and nitro functional groups suggests potential reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other halogenated compounds, this compound may inhibit enzyme activity by modifying active sites or competing with substrates.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially leading to increased permeability and cell lysis.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity

Cytotoxicity assays have demonstrated that while this compound is effective against bacteria, it also exhibits cytotoxic effects on mammalian cells. The IC50 values for different cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results indicated that the compound significantly inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

- Cytotoxicity Assessment : In another study focusing on cancer cell lines, researchers assessed the cytotoxic effects of this compound. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.